molecular formula C19H17ClO4 B5778465 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B5778465
M. Wt: 344.8 g/mol
InChI Key: VETJPATVBSFJDG-UHFFFAOYSA-N
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Description

9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic structure, and is substituted with a 5-chloro-2-hydroxyphenyl group. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl groups in the xanthene core can be reduced to corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.

Biology and Medicine

In biological and medical research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and fluorescent materials. Its xanthene core imparts specific optical properties, making it useful in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-(5-bromo-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-(5-methyl-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Uniqueness

The presence of the chlorine atom in 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effect of the chlorine atom.

Properties

IUPAC Name

9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c20-10-7-8-12(21)11(9-10)17-18-13(22)3-1-5-15(18)24-16-6-2-4-14(23)19(16)17/h7-9,17,21H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETJPATVBSFJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Cl)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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